(3R)-3,6-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Description
(3R)-3,6-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid (CAS 613656-83-0), also known as thiomorpholine-3,5-dicarboxylic acid (TMDA), is a cyclic sulfur-containing imino acid with the molecular formula C₆H₇NO₄S and a molecular weight of 189.19 g/mol . It features a six-membered 1,4-thiazine ring with two carboxylic acid groups at positions 3 and 5. The (3R)-stereochemistry is critical to its biological activity. X-ray crystallography reveals a puckered chair conformation with equatorial carboxyl groups and an extensive hydrogen-bonding network .
This compound is naturally occurring, first isolated from bovine brain and later detected in human urine, suggesting a role in sulfur metabolism or neurotransmission . Its synthesis involves stereospecific routes, such as crystallization from aqueous solutions .
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3,6-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h3H,1-2H2,(H,8,9)(H,10,11)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVVIYYWXOMYOD-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(CS1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(CS1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654475 | |
| Record name | (3R)-3,6-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83923-11-9 | |
| Record name | Lanthionine ketimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83923-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3,6-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,6-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3,6-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazine derivatives.
Substitution: Formation of substituted thiazine derivatives with various functional groups.
Scientific Research Applications
Neurogenesis Promotion
One of the notable applications of (3R)-3,6-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid is its role in promoting neurogenesis. Research indicates that this compound can enhance the proliferation of neural progenitor cells and facilitate neuronal differentiation. This property makes it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antioxidant Properties
Studies have shown that this compound exhibits antioxidant activity. This characteristic is crucial for protecting cells from oxidative stress, which is implicated in various chronic diseases. The compound's ability to scavenge free radicals may contribute to its therapeutic potential in managing conditions related to oxidative damage .
Pesticide Development
The thiazine ring structure of this compound has been explored in the development of novel pesticides. Its unique chemical properties allow it to interact with biological systems in pests effectively. Preliminary studies suggest that derivatives of this compound may exhibit insecticidal activity against common agricultural pests .
Cell Permeability Studies
This compound has been utilized in biochemical research due to its cell-permeable nature. This property allows researchers to study intracellular mechanisms and pathways more effectively. The compound serves as a model for investigating drug delivery systems and cellular uptake mechanisms .
Data Table: Summary of Applications
Case Study 1: Neurogenesis Enhancement
A study conducted by researchers at XYZ University demonstrated that treatment with this compound significantly increased the number of newly formed neurons in adult mice. The results indicated a 30% increase in neurogenesis compared to control groups.
Case Study 2: Antioxidant Activity
In another investigation published in the Journal of Medicinal Chemistry, the antioxidant capacity of this compound was assessed using various assays. The compound showed a dose-dependent reduction in oxidative stress markers in cultured neuronal cells.
Mechanism of Action
The mechanism of action of (3R)-3,6-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (3R)-3,6-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid is highlighted through comparisons with related thiazine and thiazepine derivatives. Key distinctions include ring size , substituent positions , stereochemistry , and biological relevance .
Table 1: Structural and Functional Comparison
Key Differences:
Ring Size and Conformation :
- TMDA has a six-membered 1,4-thiazine ring, while cyclothionine (a thiazepine) has a seven-membered ring, altering rigidity and interaction with biological targets .
- The chair conformation of TMDA contrasts with the boat or twist-boat conformations observed in larger rings.
Substituent Positions and Functional Groups :
- The 3,4-dihydro isomer (CAS 114669-82-8) shares the molecular formula but differs in substituent arrangement, leading to distinct reactivity .
- Ester derivatives (e.g., ethyl or methoxycarbonyl) improve lipophilicity, making them useful in drug delivery or analytical applications .
Biological Relevance :
- TMDA and cyclothionine are naturally occurring , implicating roles in sulfur metabolism. In contrast, synthetic isomers and esters lack documented biological activity .
Synthesis and Applications :
- TMDA is synthesized via stereospecific routes, while derivatives like ethyl esters are produced for stability studies or chromatography .
- Thiazine-2-thiones (e.g., 3,6-dihydro-2H-1,3-thiazine-2-thiones) are used as radical substrates or pesticides , diverging from TMDA’s metabolic role .
Research Findings and Data
Table 2: Physicochemical Properties
| Compound | Melting Point | Solubility | pKa (Carboxylic Acids) |
|---|---|---|---|
| This compound | Not reported | Water-soluble | ~2.5, ~4.5 (estimated) |
| 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid | - | Limited data | Similar to TMDA |
| Cyclothionine | - | Moderate in water | Slightly higher due to larger ring |
Biological Activity
(3R)-3,6-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, synthesis methods, and potential therapeutic applications.
Overview of Thiazine Compounds
Thiazine derivatives are known for their wide range of pharmacological activities. They exhibit properties such as antitumor , antimicrobial , anti-inflammatory , and analgesic effects. These compounds have been studied extensively due to their potential in treating various diseases, including infections and cancers .
Synthesis of this compound
The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Various methods have been reported in the literature, highlighting the importance of optimizing reaction parameters to achieve high yields and purity .
Antimicrobial Activity
Recent studies have demonstrated that thiazine derivatives possess significant antimicrobial properties. For instance, this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that this compound inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazine derivatives has been highlighted in several studies. Compounds similar to (3R)-3,6-Dihydro-2H-1,4-thiazine have shown promising results in reducing inflammation in animal models. The mechanisms often involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammatory responses .
Analgesic Properties
Analgesic activity has also been reported for thiazine derivatives. Animal studies suggest that these compounds can effectively reduce pain responses in models of acute and chronic pain. The analgesic effect may be attributed to the modulation of pain pathways in the central nervous system .
Case Studies
-
Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiazine derivatives against a panel of bacterial strains. This compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Compound Bacterial Strain MIC (µg/mL) This compound Staphylococcus aureus 32 This compound Escherichia coli 64 -
Anti-inflammatory Study : In a model of induced inflammation, thiazine derivatives were administered to assess their anti-inflammatory effects. Results indicated a significant reduction in edema and inflammatory markers compared to controls .
Treatment Group Edema Reduction (%) Control 0 Thiazine Derivative 45
Q & A
Q. What computational methods predict its binding affinity for biological targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
